2,3-5,6-Dibenzoxalene
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Overview
Description
. It is a polycyclic aromatic compound that features a fused ring system, making it structurally unique and significant in various chemical applications.
Preparation Methods
The synthesis of 2,3-5,6-Dibenzoxalene can be achieved through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant is a notable method . Industrial production methods often involve the use of high-temperature and high-pressure conditions to facilitate the cyclization and formation of the desired compound .
Chemical Reactions Analysis
2,3-5,6-Dibenzoxalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, introducing different functional groups into the molecule.
Common reagents used in these reactions include DDQ for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-5,6-Dibenzoxalene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-5,6-Dibenzoxalene exerts its effects involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions that are crucial in many biological and chemical processes . The pathways involved often include the formation of radical intermediates, which can further react to form more stable products.
Comparison with Similar Compounds
2,3-5,6-Dibenzoxalene can be compared with other similar compounds such as:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high oxidation potential and use in similar oxidative reactions.
Benzo[b]naphtho[2,3-d]furan: Another polycyclic aromatic compound with similar structural features.
The uniqueness of this compound lies in its specific ring structure and the types of reactions it can undergo, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
indeno[2,1-b]chromene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c1-3-7-13-11(5-1)10-16-14(13)9-12-6-2-4-8-15(12)17-16/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVCFGOTQRVWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C2=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179025 |
Source
|
Record name | 2,3-5,6-Dibenzoxalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243-24-3 |
Source
|
Record name | 2,3-5,6-Dibenzoxalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-5,6-Dibenzoxalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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